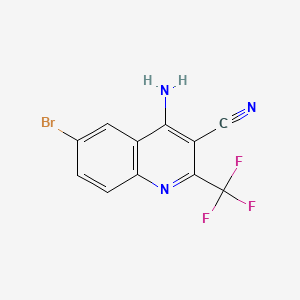

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3N3/c12-5-1-2-8-6(3-5)9(17)7(4-16)10(18-8)11(13,14)15/h1-3H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKWVWUHPZGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=N2)C(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671967 | |

| Record name | 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209063-53-5 | |

| Record name | 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Initial Reactants and Intermediate Formation

The synthesis begins with 3,4-dihydro-2H-pyran-2,3-diol and 2,6-dibromo-2-methyl-7-nitro-N-oxide, which undergo base-catalyzed condensation in the presence of sodium hydroxide to yield 3-bromo-4-fluoro-6-methyl-7-nitroquinoline-2-carbonitrile. This step requires stringent temperature control (40–60°C) and inert atmospheres to prevent side reactions. The intermediate is characterized by NMR and HPLC to confirm >95% purity before proceeding.

Nitration and Functional Group Introduction

Nitration of the intermediate is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in acetic acid at 0–5°C. This introduces a nitro group at the 4-position, forming 4-nitro-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile. The reaction’s exothermic nature necessitates gradual reagent addition, with yields averaging 70–75%.

Reduction to the Final Amine Product

The nitro group is reduced to an amine using lithium aluminum hydride (LiAlH₄) in anhydrous ether under reflux (60–70°C). Post-reduction, the product is precipitated with ice water and purified via recrystallization from ethanol, achieving a final purity of >98% by HPLC. This method, while reliable, faces challenges in scalability due to the pyrophoric nature of LiAlH₄.

Patent-Based Approaches Utilizing Cyanoacetamide Intermediates

Cyanoacetamide Synthesis via Peptide Coupling Reagents

A patented method involves reacting amines with cyanoacetic acid using N,N′-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) at temperatures below 15°C. For example, 3-chloro-4-fluoroaniline reacts with cyanoacetic acid to form 3-chloro-4-fluoro-2-cyanoacetamide in 85% yield. The use of DCC minimizes side products, and the intermediate is isolated by filtration after water addition.

Formation of 3-Amino-2-cyanoacrylamides

The cyanoacetamide is condensed with substituted anilines (e.g., 4-bromo-3-ethoxyaniline) in isopropanol using triethylorthoformate as a dehydrating agent. This forms 3-amino-2-cyanoacrylamides, which are critical for quinoline ring closure. Reaction conditions (72°C for 10 hours) ensure complete conversion, with yields exceeding 70%.

Cyclodehydration with Phosphorus Oxychloride

Cyclization of the acrylamide intermediate is achieved using phosphorus oxychloride (POCl₃) in acetonitrile or toluene under reflux (80–110°C). For instance, 6-bromo-[7-ethoxy-4-(3-chloro-4-fluorophenyl)amino]-3-quinolinecarbonitrile is synthesized in 84% yield after 24 hours. The product is neutralized with ammonium hydroxide and purified via solvent washes, achieving >96% purity.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Key Steps | Yield | Purity | Reference |

|---|---|---|---|---|

| Traditional Nitration | Nitration, LiAlH₄ reduction | 70–75% | >98% | |

| Patent Cyclodehydration | Cyanoacetamide, POCl₃ cyclization | 80–84% | >96% |

The patent route offers superior yields and avoids hazardous reductants like LiAlH₄, making it more industrially viable.

Solvent and Catalyst Optimization

-

Traditional Method : Requires acetic acid (nitration) and ether (reduction), posing flammability risks.

-

Patent Method : Uses acetonitrile and DMF, which are recoverable via distillation, enhancing sustainability.

Mechanistic Insights and Substituent Effects

Role of Trifluoromethyl and Bromo Groups

The electron-withdrawing trifluoromethyl group stabilizes the quinoline ring during cyclodehydration, while the bromo substituent directs electrophilic attack to the 6-position.

Impact of Orthoformate in Acrylamide Formation

Triethylorthoformate facilitates imine formation by removing water, shifting the equilibrium toward the enaminonitrile intermediate. Excess orthoformate (3 equivalents) ensures complete condensation.

Analytical Validation and Quality Control

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, such as amines or thiols.

Oxidizing Agents: For oxidation reactions, such as hydrogen peroxide or potassium permanganate.

Reducing Agents: For reduction reactions, such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the functional groups present on the compound.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular processes and pathways.

Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- Position 4 Modifications: Substituting amino with chloro (e.g., ) diminishes nucleophilic reactivity, which may affect interactions with biological targets like enzymes.

- Ring Fusion: Pyrano-fused derivatives (e.g., ) exhibit extended conjugation, enhancing π-π stacking interactions in enzyme binding pockets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

Key Trends :

Key Insights :

- Trifluoromethyl Role : The -CF₃ group in the target compound enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Amino vs. Chloro: Amino derivatives (target, ) show superior enzyme inhibition compared to chloro analogs, likely due to hydrogen-bonding interactions .

Biologische Aktivität

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is a quinoline derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, especially as an anticancer agent and a tool for studying biological mechanisms.

- Molecular Formula : C₁₁H₅BrF₃N₃

- Molecular Weight : 316.08 g/mol

- CAS Number : 1209063-53-5

The compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability. The presence of the bromine atom and the amino group also contributes to its reactivity and potential interactions with biological targets.

The biological activity of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets, leading to significant biological effects such as apoptosis in cancer cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Microtubule Disruption : Similar to colchicine, it can disrupt microtubule polymerization, affecting cell cycle progression and inducing apoptosis .

- Cell Cycle Arrest : Studies indicate that it can arrest cells at the G2/M phase, further contributing to its anticancer properties .

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer effects against various cell lines. Below is a summary of its cytotoxicity:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa | 0.01 | High anti-proliferative activity |

| K562 | 0.08 | Significant cytotoxic effect |

| PC3 | 0.49 | Moderate activity |

These values indicate that 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile exhibits superior potency compared to traditional chemotherapeutics like combretastatin A-4 .

Case Studies

- Microtubule-targeted Agents : A study focused on the synthesis of derivatives similar to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile revealed that compounds with similar structures exhibited significant inhibitory effects on microtubule polymerization, leading to apoptosis in HeLa cells .

- Mechanistic Insights : Immunofluorescence assays showed that this compound disrupts the tubulin network in cancer cells, confirming its role as a microtubule inhibitor .

Research Applications

The unique properties of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile make it a valuable candidate in various research fields:

- Medicinal Chemistry : It serves as a building block for synthesizing novel therapeutic agents.

- Chemical Biology : Utilized as a probe to investigate cellular processes and molecular interactions.

- Industrial Applications : Its unique properties allow for applications in developing specialty chemicals.

Q & A

Q. What are the established synthetic routes for 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step protocols. A common approach involves:

Quinoline Core Formation : Cyclocondensation of substituted anilines with carbonyl derivatives (e.g., ethyl cyanoacetate) in ethanol under reflux with ammonium acetate as a catalyst .

Functionalization : Bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation, followed by trifluoromethylation via Ullmann coupling or halogen exchange with CuI/L-proline .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromo at C6, amino at C4) and assess purity .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., CHBrFN) and detect isotopic patterns for bromine .

- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between amino and nitrile groups) .

Q. What are the primary biological targets or assays used to evaluate this compound's activity?

- Methodological Answer :

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, comparing efficacy to ciprofloxacin .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC values, with mechanistic studies via flow cytometry (apoptosis detection) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CF, CN) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a directing group for electrophilic substitution and participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) to generate biaryl derivatives .

- Trifluoromethyl (CF) : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (e.g., amination) .

- Cyanide (CN) : Facilitates π-stacking in crystal lattices, impacting solubility and reactivity in DMSO-based reactions .

Q. How can computational modeling elucidate this compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., E. coli DNA gyrase) by analyzing hydrogen bonds between the amino group and catalytic residues .

- DFT Calculations : Assess electron density distribution to explain regioselectivity in substitution reactions (e.g., preferential bromine displacement over CF) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, serum content) to minimize variability .

- Purity Validation : Use HPLC-MS to confirm compound integrity; impurities >2% can skew MIC/IC results .

- SAR Studies : Compare analogs (e.g., 6-chloro vs. 6-bromo derivatives) to isolate substituent-specific effects .

Q. What are the stability challenges during long-term storage, and how are they mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the nitrile group in humid conditions; monitored via FT-IR (loss of C≡N peak at 2200 cm) .

- Storage Solutions : Store under argon at -20°C in amber vials with desiccants (e.g., silica gel) to prevent photodegradation and moisture uptake .

Q. How does this compound compare structurally and functionally to its chloro or methoxy analogs?

- Methodological Answer :

- Structural Comparisons :

| Derivative | Substituent | LogP | MIC (µg/mL)* |

|---|---|---|---|

| 6-Bromo | Br | 2.8 | 12.5 |

| 6-Chloro | Cl | 2.5 | 25.0 |

| 6-Methoxy | OCH | 1.9 | >50 |

| *Against S. aureus . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.